molecular formula C9H9ClN2O4 B12466345 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide CAS No. 292636-64-7

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B12466345
CAS No.: 292636-64-7
M. Wt: 244.63 g/mol
InChI Key: MMKVKJYNBQOXPZ-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide is an organic compound with a molecular formula of C9H10ClNO4 It is a derivative of benzamide, characterized by the presence of a chloro, hydroxy, and nitro group on the benzene ring, along with a dimethylamino group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of 5-chloro-2-hydroxy-N,N-dimethylbenzamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under heating.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N,N-dimethyl-3-nitrobenzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N,N-dimethyl-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and chloro groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxy-N,N-dimethylbenzamide: Lacks the nitro group, which may result in different biological activities.

    5-chloro-2-hydroxy-N,N-dimethyl-3-aminobenzamide: Formed by the reduction of the nitro group, potentially exhibiting different reactivity and biological properties.

    5-chloro-2-hydroxy-N,N-dimethyl-3-methoxybenzamide: Contains a methoxy group instead of a nitro group, leading to different chemical and biological behavior.

Uniqueness

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of chloro, hydroxy, and nitro groups on the benzene ring, along with the dimethylamino group, makes this compound a versatile intermediate for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-11(2)9(14)6-3-5(10)4-7(8(6)13)12(15)16/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKVKJYNBQOXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396499
Record name 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292636-64-7
Record name 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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